N'-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furyl ketone.
Attachment of the carbohydrazide group: This step involves the reaction of the pyrazole-furan intermediate with a hydrazide derivative, typically under reflux conditions in a suitable solvent like ethanol or methanol.
Final coupling with the 4-ethylphenyl group: The final step involves the coupling of the intermediate with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, making it useful in the development of new synthetic methodologies.
Material Science:
Mechanism of Action
The mechanism of action of N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-methylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(4-chlorophenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(4-bromophenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(4-ethylphenyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity. This unique structural feature may enhance its interaction with specific biological targets, leading to improved therapeutic efficacy compared to its analogs.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N'-(4-ethylbenzoyl)-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H16N4O3/c1-2-11-5-7-12(8-6-11)16(22)20-21-17(23)14-10-13(18-19-14)15-4-3-9-24-15/h3-10H,2H2,1H3,(H,18,19)(H,20,22)(H,21,23) |
InChI Key |
LZZJMSHIGKYYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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